2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
2-(Benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core substituted with a benzo[d][1,3]dioxol-5-yl group and a methyloxazole-linked isopropoxyphenyl moiety. This structure combines multiple pharmacophores, including the benzodioxole ring (associated with metabolic stability and ligand-receptor interactions) , the oxazole ring (implicated in hydrogen bonding and bioactivity ), and the pyrazolo[1,5-a]pyrazinone scaffold (common in kinase inhibitors and antimicrobial agents ).
Properties
CAS No. |
1359484-31-3 |
|---|---|
Molecular Formula |
C27H24N4O5 |
Molecular Weight |
484.512 |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H24N4O5/c1-16(2)35-20-7-4-18(5-8-20)26-28-22(17(3)36-26)14-30-10-11-31-23(27(30)32)13-21(29-31)19-6-9-24-25(12-19)34-15-33-24/h4-13,16H,14-15H2,1-3H3 |
InChI Key |
FXYIPNNODLNMQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo-Based Analogues
Key Observations:
Benzodioxole-Containing Analogues : The benzo[d][1,3]dioxol-5-yl group enhances metabolic stability and π-π stacking interactions, as seen in anticonvulsant pyrazoles . Its presence in the target compound may similarly improve pharmacokinetics.
Oxazole vs. Benzoxazine Cores: The methyloxazole substituent in the target compound contrasts with benzoxazine cores in analogues .
Alkoxy vs. Fluoro Substituents : The isopropoxy group in the target compound may offer a balance between lipophilicity (enhanced by branched alkoxy chains) and steric hindrance, unlike fluorophenyl groups, which prioritize electronic effects .
Bioactivity and Functional Insights
While direct bioactivity data for the target compound are unavailable, insights can be inferred from analogues:
- Antimicrobial Potential: Pyrazolo[1,5-a]pyrimidines and pyrazole-carbohydrazides exhibit antimicrobial activity . The methyloxazole group may synergize with the benzodioxole moiety to enhance bacterial membrane disruption.
- Kinase Inhibition: Pyrazolo[1,5-a]pyrazinones are explored as kinase inhibitors due to their planar structure and hydrogen-bonding capacity .
Physicochemical Properties
- Solubility : The isopropoxy group may reduce water solubility compared to hydroxylated analogues but improve lipid bilayer penetration.
- NMR Profiles : Substituent-induced chemical shift variations (e.g., oxazole vs. benzoxazine protons) would mirror trends observed in pyrazolo[1,5-a]pyrimidines .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
The synthesis involves sequential reactions, including oxazole ring formation, pyrazolo[1,5-a]pyrazine core assembly, and coupling of substituents. Key steps requiring optimization include:
- Oxazole Intermediate Synthesis : Use Pd-catalyzed cross-coupling for aryl-azole bond formation (70–80°C, DMF solvent) to ensure regioselectivity .
- Methylation of Pyrazine : Employ dimethyl sulfate in basic conditions (K₂CO₃, acetone) with strict temperature control (0–5°C) to prevent over-alkylation .
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm; oxazole methyl at δ 2.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~560.2) and fragmentation patterns .
- HPLC-PDA : Monitor purity (>95%) and detect trace impurities using a C18 column (acetonitrile/water mobile phase) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Kinase Inhibition Assays : Test against EGFR or VEGFR2 using fluorescence-based ADP-Glo™ kits (IC₅₀ values <10 µM suggest therapeutic potential) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., A549, MCF-7) with doxorubicin as a positive control .
- Solubility Profiling : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide formulation studies .
Q. How can researchers determine key physicochemical properties (e.g., logP, pKa)?
- logP : Use shake-flask method with octanol/water partitioning; predicted logP ~3.5 due to lipophilic benzodioxole and isopropoxy groups .
- pKa : Perform potentiometric titration (e.g., GLpKa instrument) to identify ionizable groups (e.g., pyrazinone N-H, pKa ~8.2) .
Q. What strategies are effective for isolating reactive intermediates during synthesis?
- Flash Chromatography : Separate intermediates using silica gel and gradient elution (e.g., 20–50% ethyl acetate in hexane) .
- Low-Temperature Quenching : For unstable intermediates (e.g., oxazole Grignard analogs), quench reactions at −78°C to prevent decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Substituent Variation : Synthesize analogs with modified isopropoxy (e.g., ethoxy, cyclopropylmethoxy) or methyloxazole groups to assess impact on kinase inhibition .
- Bioisosteric Replacement : Replace benzodioxole with fluorinated arenes (e.g., 2,4-difluorophenyl) to improve metabolic stability .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values from kinase assays .
Q. How should researchers resolve contradictions between in vitro activity and cellular efficacy data?
- Purity Reassessment : Verify compound purity via LC-MS; impurities >2% may skew cellular results (e.g., trace aldehydes can induce apoptosis) .
- Membrane Permeability : Measure P-gp efflux ratio using Caco-2 cells; high efflux (ratio >3) may explain reduced cellular uptake despite in vitro potency .
- Metabolite Screening : Incubate with liver microsomes to identify inactive/degraded metabolites (e.g., CYP3A4-mediated oxidation of isopropoxy group) .
Q. What computational methods are recommended for predicting target binding modes?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., hydrogen bonding with pyrazinone carbonyl) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of docked complexes (RMSD <2 Å indicates stable binding) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG < −40 kcal/mol suggests strong inhibition) .
Q. How can metabolic stability be evaluated in preclinical models?
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion over 60 min (t₁/₂ <30 min indicates rapid metabolism) .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks (IC₅₀ >10 µM preferred) .
- Reactive Metabolite Detection : Trapping studies with glutathione (GSH) to assess covalent adduct formation .
Q. What experimental approaches are used for target deconvolution in phenotypic screens?
- Affinity Proteomics : Immobilize compound on sepharose beads, pull down binding proteins from cell lysates, and identify via LC-MS/MS .
- CRISPR-Cas9 Knockout : Screen kinase-focused sgRNA libraries to identify genes whose knockout abolishes compound activity .
- Phosphoproteomics : Compare phosphorylation profiles (e.g., using SILAC) in treated vs. untreated cells to pinpoint signaling pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
